2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl-
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Overview
Description
2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxy group and a methyl group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of a base and a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the cyclohexene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
- 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Uniqueness
2-Cyclohexen-1-one, 6-(1-hydroxy-1-methylethyl)-2-methyl- is unique due to the specific positioning of the hydroxy and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
824975-85-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-5-4-6-8(9(7)11)10(2,3)12/h5,8,12H,4,6H2,1-3H3 |
InChI Key |
UDEPYWOXPBJHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=O)C(C)(C)O |
Origin of Product |
United States |
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